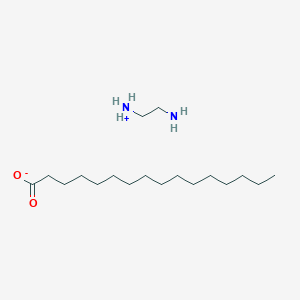
(2-Aminoethyl)ammonium palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoethyl)ammonium palmitate is an organic compound that combines the properties of an amine and a fatty acid. It is formed by the reaction of palmitic acid, a common saturated fatty acid, with (2-aminoethyl)amine. This compound is of interest due to its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in various applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)ammonium palmitate typically involves the reaction of palmitic acid with (2-aminoethyl)amine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. The general reaction can be represented as follows:
C16H32O2+C2H8N2→C18H40N2O2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoethyl)ammonium palmitate can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines and fatty acids.
Substitution: The amine group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides and carboxylic acids.
Reduction: Formation of simpler amines and fatty acids.
Substitution: Formation of substituted amines and corresponding by-products.
Wissenschaftliche Forschungsanwendungen
(2-Aminoethyl)ammonium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of (2-Aminoethyl)ammonium palmitate is largely dependent on its amphiphilic nature. It can interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifier. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can help in the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Aminoethyl)ammonium stearate: Similar in structure but derived from stearic acid.
(2-Aminoethyl)ammonium oleate: Derived from oleic acid, an unsaturated fatty acid.
(2-Aminoethyl)ammonium laurate: Derived from lauric acid, a shorter-chain fatty acid.
Uniqueness
(2-Aminoethyl)ammonium palmitate is unique due to its specific chain length and saturation level, which influence its physical properties and applications. Compared to its counterparts, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
100021-79-2 |
|---|---|
Molekularformel |
C18H40N2O2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
ethane-1,2-diamine;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);1-4H2 |
InChI-Schlüssel |
ITWATCMIPRAPEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(CN)N |
Key on ui other cas no. |
100021-79-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


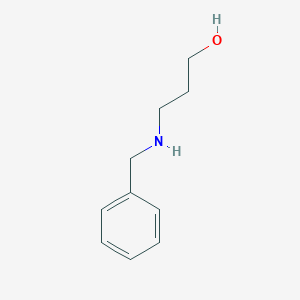
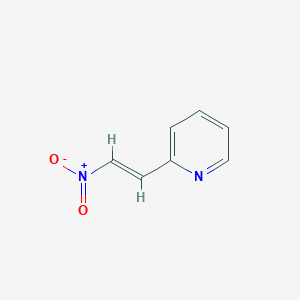
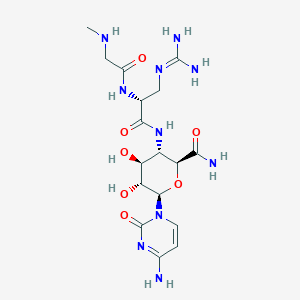
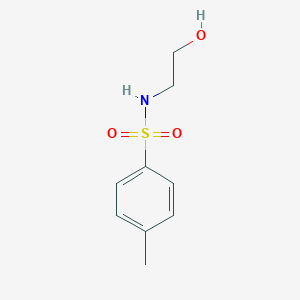
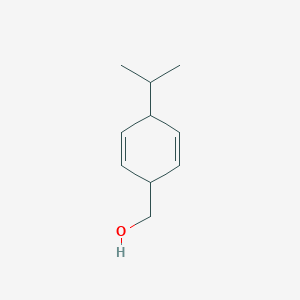
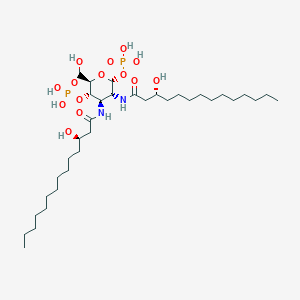
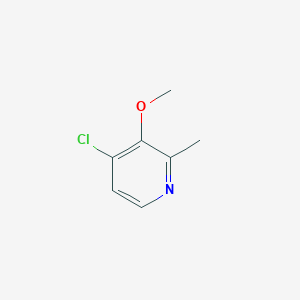
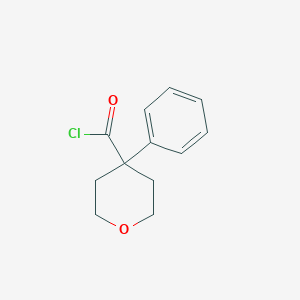

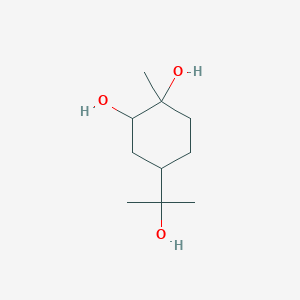
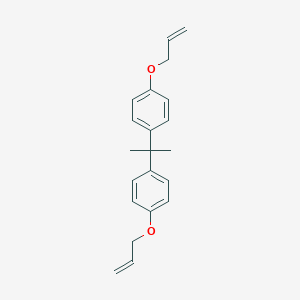
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
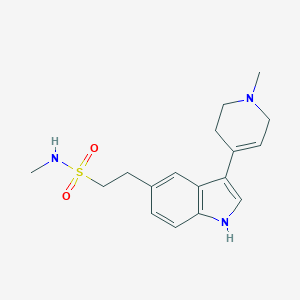
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)
